6α-Methyl Prednisolone 3,20-Dioxime
Description
6α-Methyl Prednisolone 3,20-Dioxime is a synthetic glucocorticoid derivative characterized by structural modifications to the prednisolone backbone. Key features include:
- 6α-Methyl group: Enhances metabolic stability and modulates glucocorticoid receptor binding .
- Molecular formula: C22H29D3N2O5 (deuterated form); molecular weight: 407.52 g/mol .
This compound is primarily used in analytical and research contexts, such as a reference standard or synthetic impurity in steroid chemistry .
Properties
Molecular Formula |
C₂₂H₃₀N₂O₅ |
|---|---|
Molecular Weight |
402.48 |
Origin of Product |
United States |
Scientific Research Applications
Immunological Research
One prominent application of 6α-Methyl Prednisolone 3,20-Dioxime is its role in immunological studies. It has been utilized to stimulate RPMI 8226.1 cells, which are a human multiple myeloma cell line. The compound governs the expression of the interleukin-10 (IL-10) gene, a crucial cytokine involved in regulating immune responses and inflammation . This application highlights its potential in understanding immune modulation and therapeutic interventions for autoimmune diseases.
Ototoxicity Reduction
Recent studies have explored the use of this compound in reducing ototoxicity associated with certain medications. Research demonstrated that nanoparticles loaded with this compound could significantly mitigate ototoxic effects in both in vitro and in vivo models. The study indicated that treatment with these nanoparticles led to a decrease in hair cell loss and improved auditory function . This application is particularly relevant for protecting hearing during chemotherapy or other treatments that may cause hearing loss.
Pharmacological Studies
The compound has shown promise as a potential therapeutic agent due to its steroid-like properties. In pharmacological studies, it has been evaluated for its effects on sensory afferent hypersensitivity and its ability to induce depletion of CD14+CD16+ monocytes, which are implicated in various inflammatory conditions . These properties suggest that this compound could be beneficial in treating chronic inflammatory diseases.
Case Study: Methylprednisolone Pulse Therapy
A retrospective cohort study compared the efficacy of methylprednisolone pulse therapy against standard dexamethasone treatment in COVID-19 patients requiring oxygen support. Although not exclusively focused on this compound, the findings provide insights into the broader class of methylprednisolone derivatives. The study found no significant difference in ICU admissions between groups but noted variations in hospital stay duration and oxygen requirements . This suggests that while methylprednisolone derivatives are effective, their specific formulations may yield different clinical outcomes.
Summary of Applications
| Application Area | Specific Use Case | Findings/Implications |
|---|---|---|
| Immunological Research | Stimulation of IL-10 gene expression | Potential for autoimmune disease treatment |
| Ototoxicity Reduction | Nanoparticle delivery system to protect auditory function | Significant reduction in hair cell loss |
| Pharmacological Studies | Effects on sensory hypersensitivity | Possible therapeutic benefits for chronic inflammation |
Comparison with Similar Compounds
Prednisolone and Its Hydroxylated Metabolites
Key Findings :
- The 3,20-dioxime groups in the target compound likely reduce metabolic degradation compared to ketone-containing analogues, as oximes are less prone to reductase activity .
- The 6α-methyl group may enhance receptor binding affinity relative to non-methylated prednisolone derivatives, a feature observed in other 6α-methyl steroids .
Other Dioxime-Containing Compounds
Key Findings :
- The steroid backbone of 6α-Methyl Prednisolone 3,20-Dioxime confers glucocorticoid-like activity, unlike simpler dioximes (e.g., glyoxime) that lack a pharmacological scaffold .
- The dual dioxime groups may increase water solubility compared to non-polar steroids but reduce membrane permeability due to higher polarity .
Methylated Steroid Analogues
Key Findings :
- The 6α-methyl configuration in the target compound is critical for glucocorticoid receptor interaction, as 6β-methyl analogues often exhibit reduced potency .
- Esterification (e.g., 21-acetate) or succinate modifications enhance solubility for intravenous use, whereas dioxime groups may serve as stabilizing moieties .
Preparation Methods
Reaction Conditions
-
Solvent System : Pyridine facilitates faster oximation (3–6 hours under reflux) compared to ethanol (12–18 hours at 25°C).
-
Stoichiometry : A 4:1 molar ratio of hydroxylamine hydrochloride to prednisolone ensures complete conversion.
-
Temperature Control : Reflux conditions (100–110°C) minimize side products like Beckmann rearrangement intermediates.
Isomer Formation and Separation
Four stereoisomers arise from syn/anti configurations at the 3- and 20-oxime groups. Thin-layer chromatography (TLC) on silica gel with chloroform:ethanol (9:1) resolves these isomers, while column chromatography on alumina with benzene:ethanol gradients isolates them preparatively.
Table 1: Physicochemical Properties of this compound Isomers
| Isomer | UV λₘₐₓ (nm) | Melting Point (°C) | Relative Abundance (%) |
|---|---|---|---|
| I | 256 | 174 | 46 |
| II | 256 | 167–169 | 53 |
| III | 264 | 142–144 | 14 |
| IV | 245 | 150–152 | 28 |
Optimization of Purification Techniques
Chromatographic Resolution
Crystallization Strategies
Ethanol-water recrystallization removes residual hydroxylamine and pyridine, yielding colorless crystals with characteristic IR peaks at 3200 cm⁻¹ (O–H stretch) and 1660 cm⁻¹ (C=N stretch).
Analytical Characterization
Spectroscopic Methods
Melting Point Correlation
Isomer I (174°C) exhibits the highest melting point due to intramolecular hydrogen bonding between syn-configured oximes, enhancing crystalline stability.
Challenges and Industrial Scalability
While laboratory-scale synthesis achieves high yields, industrial production faces hurdles:
-
Stereochemical Control : Ensuring 6α-methyl configuration requires costly chiral catalysts or enzymatic resolution.
-
Toxicity of Reagents : Pyridine and hydroxylamine hydrochloride necessitate stringent waste management.
Recent advances in continuous-flow reactors and biodegradable solvents may mitigate these issues .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 6α-Methyl Prednisolone 3,20-Dioxime, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves oxime formation at the 3- and 20-keto groups of 6α-Methyl Prednisolone. A general approach includes reacting the parent steroid with hydroxylamine hydrochloride under controlled pH (e.g., pH 4–5) and temperature (60–80°C) in ethanol/water mixtures. Post-reaction, purification via column chromatography (silica gel, eluting with dichloromethane/methanol gradients) is critical to isolate the dioxime derivative. Purity optimization requires HPLC analysis (C18 column, acetonitrile/water mobile phase) and confirmation via H/C NMR to verify oxime formation and absence of unreacted starting material .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm oxime proton signals (~8–9 ppm for NH) and absence of keto groups.
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] at m/z 407.52).
- FT-IR : Peaks at ~3200 cm (N-H stretch) and ~1650 cm (C=N stretch) confirm oxime groups.
- X-ray Crystallography (if crystalline): Resolves stereochemistry at the 3,20-dioxime sites .
Q. How does the 6α-methyl group influence glucocorticoid receptor binding compared to non-methylated analogs?
- Methodological Answer : The 6α-methyl group enhances glucocorticoid receptor (GR) binding affinity by stabilizing the steroid’s A-ring conformation. Comparative studies using radioligand binding assays (e.g., H-dexamethasone displacement in GR-expressing cells) show 6α-Methyl Prednisolone derivatives exhibit 5-fold higher GR affinity than non-methylated prednisolone. Molecular docking simulations further reveal hydrophobic interactions between the methyl group and GR’s Leu753 and Val571 residues .
Advanced Research Questions
Q. How can researchers design in vivo studies to evaluate the neuroprotective effects of this compound while minimizing glucocorticoid side effects?
- Methodological Answer :
- Model Selection : Use oligodendrocyte injury models (e.g., lysolecithin-induced demyelination in rodents) to assess neuroprotection.
- Dosing Strategy : Administer low doses (0.1–1 mg/kg) to avoid systemic immunosuppression, validated via plasma cortisol suppression assays.
- Outcome Measures : Combine histopathology (myelin staining) with apoptosis markers (TUNEL, caspase-3 activity) and GR activation assays (NF-κB inhibition). Include a comparator (e.g., non-methylated prednisolone) to isolate 6α-methyl effects .
Q. What experimental strategies resolve contradictions in bioavailability data for this compound across species?
- Methodological Answer : Contradictions may arise from species-specific metabolic pathways (e.g., CYP3A4 vs. CYP3A12 in humans vs. dogs). To address this:
- In Vitro Metabolism : Use liver microsomes from target species to identify primary metabolites (LC-MS/MS).
- Pharmacokinetic Profiling : Conduct cross-species studies with intravenous/oral dosing, measuring AUC and half-life.
- Protein Binding Assays : Compare plasma protein binding (equilibrium dialysis) to adjust for free drug concentration disparities .
Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions.
- Stability-Indicating HPLC : Monitor degradation products using a gradient method (e.g., 10–90% acetonitrile in 0.1% formic acid over 30 minutes).
- Kinetic Analysis : Calculate degradation rate constants (k) and shelf-life (t) via Arrhenius plots for temperature-dependent stability .
Q. What computational approaches predict the thermodynamic properties of this compound for formulation development?
- Methodological Answer :
- Solubility Prediction : Use the Joback method to estimate Hansen solubility parameters and identify compatible solvents (e.g., DMSO, ethanol).
- Thermodynamic Stability : Apply density functional theory (DFT) to calculate Gibbs free energy of crystalline vs. amorphous forms.
- Molecular Dynamics (MD) : Simulate interactions with excipients (e.g., PEGs) to optimize nanoparticle encapsulation efficiency .
Key Notes for Experimental Design
- Data Validation : Cross-verify biological activity using both in vitro (GR transfection assays) and in vivo (paw edema models) systems to ensure translational relevance .
- Contradiction Mitigation : Reconcile pharmacokinetic discrepancies by standardizing protocols for plasma sampling times and analytical methods (e.g., LC-MS vs. ELISA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
